molecular formula C26H20N4 B11608977 (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile

Cat. No.: B11608977
M. Wt: 388.5 g/mol
InChI Key: QACQAAACMQWDKK-ZHZULCJRSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile is a complex organic compound that features both benzimidazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(3-methylbenzyl)-1H-indol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of benzimidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and the exploration of new scientific frontiers.

Properties

Molecular Formula

C26H20N4

Molecular Weight

388.5 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(3-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile

InChI

InChI=1S/C26H20N4/c1-18-7-6-8-19(13-18)16-30-17-21(22-9-2-5-12-25(22)30)14-20(15-27)26-28-23-10-3-4-11-24(23)29-26/h2-14,17H,16H2,1H3,(H,28,29)/b20-14-

InChI Key

QACQAAACMQWDKK-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=NC5=CC=CC=C5N4

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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